molecular formula C8H7ClO3 B1609215 (S)-2-(3-Chlorophenyl)-2-hydroxyacetic acid CAS No. 32222-43-8

(S)-2-(3-Chlorophenyl)-2-hydroxyacetic acid

Cat. No. B1609215
CAS RN: 32222-43-8
M. Wt: 186.59 g/mol
InChI Key: SAMVPMGKGGLIPF-ZETCQYMHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-2-(3-Chlorophenyl)-2-hydroxyacetic acid, also known as (S)-2-Chloro-3-hydroxyacetic acid, is a naturally occurring compound found in many plant species. It is a monocarboxylic acid that is widely used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It is also known as (S)-2-chloro-3-hydroxyacetic acid, (S)-2-chloro-3-hydroxyacetic acid, or (S)-2-chloro-3-hydroxyacetic acid. It is a versatile compound that has a wide range of applications in the scientific research field.

Scientific Research Applications

1. Herbicide Analysis and Environmental Impact

The scientific research around (S)-2-(3-Chlorophenyl)-2-hydroxyacetic acid primarily focuses on its usage as a herbicide, its environmental impact, and detection methods. For instance, studies have developed methods for quantitatively detecting chlorophenoxy acid herbicides in agricultural contexts. Such herbicides, which include this compound, are critical for agricultural productivity but also pose environmental concerns, especially regarding water contamination (Wintersteiger, Goger, & Krautgartner, 1999). Additionally, the synthesis and application of hydroxyacetic acid, a related compound, have been studied due to its utility in various industries including textiles and biodegradable materials (Lin Qia, 2014).

2. Analytical Techniques for Detection

Advanced analytical techniques are essential for the detection and quantification of this compound and related compounds in environmental samples. Research has focused on developing highly selective and sensitive methods, such as high-performance liquid chromatography combined with electrochemical detection. These methods are crucial for monitoring trace levels of such pesticides in ground and drinking water (Schöllhorn, Maurice, Flohic, & Limoges, 2000).

3. Photodegradation Studies

Photodegradation studies of compounds like this compound are significant in understanding their environmental fate and designing effective degradation strategies. Research in this area investigates the pathways and products of photodegradation, contributing to the development of methods for the efficient and environmentally safe disposal of these compounds (Climent &Miranda, 1997) Studies like these provide valuable insights into the degradation pathways of such compounds when exposed to light, and are instrumental in developing environmental remediation strategies.

properties

IUPAC Name

(2S)-2-(3-chlorophenyl)-2-hydroxyacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClO3/c9-6-3-1-2-5(4-6)7(10)8(11)12/h1-4,7,10H,(H,11,12)/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAMVPMGKGGLIPF-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)Cl)[C@@H](C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80415931
Record name (2S)-(3-Chlorophenyl)(hydroxy)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80415931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

32222-43-8
Record name (+)-3-Chloromandelic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=32222-43-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2S)-(3-Chlorophenyl)(hydroxy)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80415931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 158 g of 3-chlorobenzaldehyde, 111.6 g of trimethylsilylnitrile and a catalytic amount of zinc iodide was heated at 90° C. for 2 hours, with stirring. The reaction mixture was ice-cooled, and 350 ml of concentrated aqueous hydrochloric acid were added to it. The resulting mixture was then heated under reflux for one hour, after which it was mixed with water and with ethyl acetate. The ethyl acetate layer was separated and mixed with a 30% w/v aqueous solution of sodium hydroxide. The aqueous layer was separated, washed three times with ethyl acetate and then acidified with concentrated aqueous hydrochloric acid, after which it was extracted with ethyl acetate. The extract was washed with water and dried over anhydrous sodium sulfate. The solvent was then removed by distillation under reduced pressure, to give 172 g of the title compound as crystals, melting at between 110° C. and 114° C.
Quantity
158 g
Type
reactant
Reaction Step One
[Compound]
Name
trimethylsilylnitrile
Quantity
111.6 g
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reactant
Reaction Step One
Quantity
350 mL
Type
reactant
Reaction Step Two
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0 (± 1) mol
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reactant
Reaction Step Three
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0 (± 1) mol
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reactant
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0 (± 1) mol
Type
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-2-(3-Chlorophenyl)-2-hydroxyacetic acid
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